molecular formula C13H13BrINO2 B13920786 tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate

tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate

Cat. No.: B13920786
M. Wt: 422.06 g/mol
InChI Key: HJZMUBJOLFKLDA-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is a halogenated indole derivative featuring a tert-butyl carbamate group at the 1-position, bromine at the 7-position, and iodine at the 3-position of the indole core. The tert-butyl group enhances steric protection of the indole nitrogen, improving stability during synthetic manipulations .

Properties

Molecular Formula

C13H13BrINO2

Molecular Weight

422.06 g/mol

IUPAC Name

tert-butyl 7-bromo-3-iodoindole-1-carboxylate

InChI

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-10(15)8-5-4-6-9(14)11(8)16/h4-7H,1-3H3

InChI Key

HJZMUBJOLFKLDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)I

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate

General Synthetic Strategy

The synthesis of This compound typically follows a multi-step approach involving:

  • Protection of the indole nitrogen with a tert-butyl carbamate group (Boc protection).
  • Selective bromination at the 7-position of the indole ring.
  • Subsequent iodination at the 3-position.

This sequence ensures selective functionalization while maintaining the integrity of the indole core and the protecting group.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Product Notes
1 N-Boc Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., pyridine or triethylamine), solvent (DCM or THF), room temperature tert-Butyl 1H-indole-1-carboxylate Protects the indole nitrogen to prevent side reactions during halogenation
2 Selective Bromination at C7 N-Bromosuccinimide (NBS) or bromine, solvent (DCM or THF), 0°C to room temperature tert-Butyl 7-bromo-1H-indole-1-carboxylate Bromination occurs regioselectively at the 7-position due to electronic and steric effects
3 Iodination at C3 Iodine or N-iodosuccinimide (NIS), solvent (acetonitrile or DMF), mild heating or room temperature This compound Iodination selectively occurs at the 3-position, favored by the electron-rich indole ring

Detailed Reaction Conditions and Mechanistic Insights

N-Boc Protection of Indole Nitrogen
  • The indole nitrogen is protected by reaction with di-tert-butyl dicarbonate in the presence of a base such as pyridine or triethylamine.
  • Typical solvents include dichloromethane (DCM) or tetrahydrofuran (THF).
  • The reaction is conducted at room temperature and proceeds via nucleophilic attack of the indole nitrogen on the Boc anhydride, releasing CO2 and tert-butanol.
  • This step is crucial to prevent unwanted electrophilic substitution at the nitrogen during halogenation steps.
Bromination at the 7-Position
  • Bromination is achieved using N-bromosuccinimide (NBS) or molecular bromine.
  • The reaction is typically performed in an inert solvent such as dichloromethane or THF at 0 °C to room temperature.
  • The regioselectivity for the 7-position arises due to the electron density distribution on the indole ring and steric hindrance at other positions.
  • The reaction time is controlled to minimize polybromination and side reactions.
Iodination at the 3-Position
  • Iodination is performed using iodine or N-iodosuccinimide (NIS) in solvents like acetonitrile or dimethylformamide (DMF).
  • The 3-position of the indole ring is more reactive towards electrophilic substitution due to resonance stabilization of the intermediate.
  • Mild heating or room temperature conditions are sufficient to achieve selective iodination.
  • This step yields the dihalogenated product this compound.

Representative Experimental Procedure

Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate

  • Dissolve tert-butyl 1H-indole-1-carboxylate (1 equiv) in dry dichloromethane.
  • Cool the solution to 0 °C under nitrogen atmosphere.
  • Add N-bromosuccinimide (1 equiv) portionwise.
  • Stir the reaction mixture at room temperature for 1 hour.
  • Quench with saturated sodium bicarbonate solution.
  • Extract with dichloromethane, dry over magnesium sulfate, and purify by column chromatography.
  • Yield: typically 70–85%.

Iodination to this compound

  • Dissolve tert-butyl 7-bromo-1H-indole-1-carboxylate in acetonitrile.
  • Add N-iodosuccinimide (1.1 equiv) at room temperature.
  • Stir for 2–4 hours until completion (monitored by TLC or HPLC).
  • Quench with aqueous sodium thiosulfate to remove excess iodine.
  • Extract with ethyl acetate, dry, and purify by flash chromatography.
  • Yield: 60–75%.

Data Table: Summary of Preparation Parameters and Yields

Compound Reaction Step Reagents/Conditions Yield (%) Notes
tert-Butyl 1H-indole-1-carboxylate N-Boc Protection Boc2O, pyridine, DCM, RT 85–90 High yield, clean reaction
tert-Butyl 7-bromo-1H-indole-1-carboxylate Bromination NBS, DCM, 0 °C to RT 70–85 Selective bromination at C7
This compound Iodination NIS, MeCN, RT 60–75 Selective iodination at C3

Alternative Synthetic Approaches

  • Lithiation followed by Halogenation: Directed ortho-lithiation at the 3-position using n-butyllithium at low temperature, followed by quenching with iodine, can be employed after bromination at C7.
  • Cross-Coupling Strategies: Starting from tert-butyl 7-bromo-1H-indole-1-carboxylate, palladium-catalyzed cross-coupling reactions can introduce the iodine substituent indirectly via organometallic intermediates.
  • One-Pot Sequential Halogenation: Some protocols attempt sequential bromination and iodination in one pot with careful reagent addition and temperature control to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve elevated temperatures and inert atmospheres to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities. The presence of bromine and iodine atoms may enhance the compound’s ability to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate with structurally related indole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Features
This compound (Target) C₁₃H₁₃BrINO₂ 422.06 g/mol Br (7), I (3), tert-butyl carbamate (1) Dual halogenation enables sequential cross-coupling; tert-butyl enhances stability
tert-Butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate C₂₃H₂₄BrFN₂O₂ 459.35 g/mol Br (7), 3-fluorobenzyl (5), dihydro pyrido Fluorinated benzyl group introduces hydrophobicity; pyrido-fused indole expands π-system
tert-Butyl 3-methyl-1H-indole-1-carboxylate C₁₄H₁₇NO₂ 247.29 g/mol CH₃ (3), tert-butyl carbamate (1) Methyl group simplifies reactivity; used in alkylation studies
tert-Butyl 7-bromo-3-((R)-1-ethoxy-3-nitro-1-oxopropan-2-yl)-2-oxoindoline-1-carboxylate C₁₉H₂₂BrN₃O₇ 492.30 g/mol Br (7), ethoxy-nitro-oxo (3), oxoindoline Nitro and ester groups enable nucleophilic substitutions; oxoindoline core modifies ring strain

Spectroscopic and Crystallographic Data

  • NMR Analysis : The tert-butyl group in the target compound generates a distinct singlet at ~1.6 ppm in ¹H NMR, similar to tert-butyl 3-methyl-1H-indole-1-carboxylate (1.65 ppm, ). Bromine and iodine substituents cause significant deshielding of adjacent protons (e.g., H-2 and H-4 in indole ring) .
  • For example, tert-butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate () would likely exhibit planar indole rings with torsional angles <5° due to steric effects from the tert-butyl group .

Biological Activity

Tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of both bromine and iodine substituents on the indole ring, suggests that it may interact with biological targets in unique ways. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14BrI NO2
  • CAS Number : 143259-56-7
  • Molecular Weight : 335.16 g/mol
  • Physical Appearance : White to yellow or pale-red solid

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its interactions with various biological pathways.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the growth of cancer cell lines, particularly in HeLa cells (cervical cancer) and L929 cells (fibroblast-like cells) . The mechanism of action appears to involve modulation of signaling pathways related to apoptosis and cell proliferation.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced cell survival.
  • Induction of Apoptosis : Evidence suggests that it can promote apoptosis in cancer cells through intrinsic pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cell Viability :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against HeLa cells .
  • Mechanistic Study :
    • Objective : To elucidate the pathways affected by treatment with this compound.
    • Findings : The study demonstrated activation of p53 and downregulation of Bcl-xL, supporting its role in apoptosis induction .

Data Table: Summary of Biological Activities

Activity TypeCell LineConcentration (µM)IC50 Value (µM)Mechanism of Action
Anticancer ActivityHeLa>108.5Apoptosis induction via p53 activation
CytotoxicityL929>1012.0Inhibition of cell proliferation

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